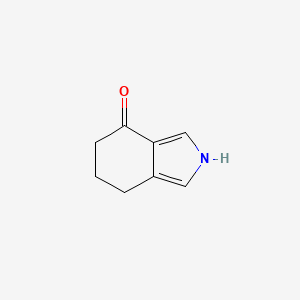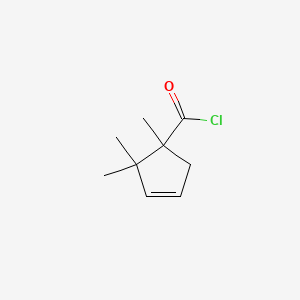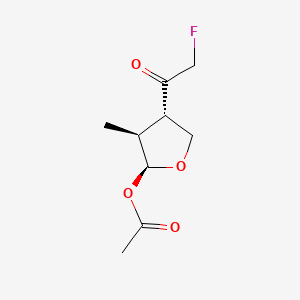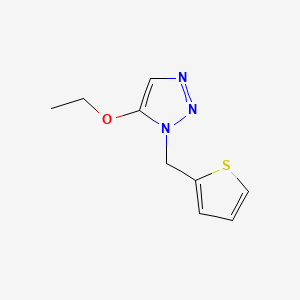
2,5,6,7-Tetrahydro-isoindol-4-one
Vue d'ensemble
Description
2,5,6,7-Tetrahydro-isoindol-4-one , also known by its IUPAC name 2,5,6,7-tetrahydro-4H-isoindol-4-one , is a chemical compound with the molecular formula C8H9NO . It is an off-white solid and has a molecular weight of 135.17 g/mol . This compound belongs to the class of isoindolones and exhibits interesting properties due to its fused ring system.
Synthesis Analysis
Several synthetic methods exist for the preparation of this compound. One common approach involves the cyclization of suitable precursors, such as enaminones and arylglyoxals. These multicomponent reactions enable the rapid assembly of functionalized tetrahydroindol-4-ones and their analogs .
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Palladium-Catalyzed Hydride Reduction : Substituted 1,3-dihydro-2H-isoindoles were prepared and subjected to palladium-catalyzed formate reduction, leading to the formation of 4,5,6,7-tetrahydro-2H-isoindoles. This study highlights the reactivity and transformation capabilities of isoindoles under specific catalytic conditions (Hou et al., 2007).
Diels-Alder Reactions : The Diels-Alder reaction of substituted tetrahydro-2H-1-benzopyran-2-ones with N-substituted maleimides was explored, leading to the formation of fused isoindole derivatives. This research demonstrates the application of tetrahydroisoindoles in synthesizing complex heterocyclic structures (Kranjc et al., 2003).
Synthesis of Polysubstituted Isoindole-1,3-diones : Research has been conducted on the synthesis of new polysubstituted isoindole-1,3-diones from tetrahydro-isoindole precursors. These findings are significant for developing novel organic compounds with potential applications in various fields (Tan et al., 2014).
Material Science and Functional Molecules
- Fluorescent Materials and Coordination Complexes : Isoindoles, including derivatives like 2,5,6,7-tetrahydro-isoindol-4-one, have been used in materials science, particularly in creating highly fluorescent materials and coordination complexes. These complexes are used as pigments and dyes, showcasing the versatile applications of isoindoles in material science (Heugebaert et al., 2012).
Pharmaceutical Research
- COX-2 Inhibitors : Novel tetrahydro-2H-isoindoles have been prepared and evaluated as inhibitors of the COX-2 isoenzyme. This class of compounds, which includes structures similar to this compound, demonstrates potent and selective COX-2 inhibition, indicating potential pharmaceutical applications (Portevin et al., 2000).
Mécanisme D'action
Target of Action
Similar compounds have been evaluated against the hl60 cell line and its multidrug resistance (mdr) variant, hl60r . These cell lines are resistant to doxorubicin and other P-glycoprotein (Pgp) substrates by overexpressing the efflux pump .
Mode of Action
Related compounds have shown antiproliferative activities, with ic50 values ranging from 002 to 55μM . The study of the mechanism of action indicated that all compounds showed antimitotic activity through inhibition of tubulin polymerization . Thus, these compounds could represent a valuable tool to overcome MDR mechanism .
Biochemical Pathways
Related compounds have shown to affect the pathways related to cell growth inhibition and cell death induction .
Pharmacokinetics
The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Result of Action
Related compounds have shown to produce synergistic effects in terms of cell growth inhibition and cell death induction .
Action Environment
The reaction conditions, namely, the choice of solvents, the study of the sequence of the introduction of reagents, etc, are important factors in the synthesis of similar compounds .
Analyse Biochimique
Biochemical Properties
2,5,6,7-Tetrahydro-isoindol-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The interactions of this compound with these biomolecules can influence the overall biochemical pathways, leading to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific signaling proteins, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular function and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding interaction can result in changes in gene expression and subsequent cellular responses. The precise molecular mechanism of this compound involves complex interactions with multiple targets, highlighting its potential as a versatile biochemical tool .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to gradual changes in cellular metabolism and gene expression, reflecting its dynamic nature in biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular homeostasis and potential toxicity. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting their levels in the cell. These interactions underscore the role of this compound in regulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its overall biological effects and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for its role in various biochemical processes and highlights the importance of spatial regulation in its activity .
Propriétés
IUPAC Name |
2,5,6,7-tetrahydroisoindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-3-1-2-6-4-9-5-7(6)8/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLNDCIGSSBKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CNC=C2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654279 | |
| Record name | 2,5,6,7-Tetrahydro-4H-isoindol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113880-79-8 | |
| Record name | 2,5,6,7-Tetrahydro-4H-isoindol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-2H-isoindol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Oxa-1,5-diazabicyclo[3.2.2]nonane](/img/structure/B568535.png)


![3H-Naphtho[1,2-D]imidazol-8-amine](/img/structure/B568541.png)
![Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)](/img/structure/B568543.png)

